

A Comparative Guide to the Preclinical Reproducibility and Efficacy of Cpp-115

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Compound of Interest		
Compound Name:	Cpp-115	
Cat. No.:	B10860066	Get Quote

This guide provides a comprehensive comparison of the experimental drug **Cpp-115** and its primary clinical alternative, vigabatrin. **Cpp-115**, a next-generation y-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor, has demonstrated significantly higher potency and a potentially improved safety profile in preclinical and early-phase clinical studies.[1] The data herein is intended for researchers, scientists, and drug development professionals evaluating novel therapeutics for neurological disorders such as addiction and epilepsy.

Mechanism of Action: Enhancing GABAergic Inhibition

Both **Cpp-115** and vigabatrin function by inactivating GABA-AT, the primary enzyme responsible for the degradation of the brain's main inhibitory neurotransmitter, GABA.[2][3] By inhibiting this enzyme, these compounds elevate brain GABA levels, which can terminate seizures and mitigate the neurological effects of addictive substances.[2][3] Preclinical studies have established that **Cpp-115** is approximately 187 times more potent in inactivating GABA-AT than vigabatrin.[2][3] This superior potency translates to efficacy at substantially lower doses, a key factor in its therapeutic potential.

Quantitative Data Presentation

The following tables summarize the comparative efficacy of **Cpp-115** and vigabatrin in key preclinical and clinical assays.

Table 1: Comparative Efficacy in a Rat Model of Infantile Spasms



Compound	Daily Dose (i.p.)	Effect on Spasms	Tolerability <i>l</i> Mortality
Cpp-115	0.1 - 1 mg/kg	Reduced spasms between postnatal days 6-7.[2][3][4]	Well-tolerated, no significant increase in mortality compared to vehicle.[2][3][4]
Cpp-115	5 mg/kg	Reduced spasms earlier (postnatal day 5).[2][3][4]	Lethal, 100% mortality by postnatal day 8.[2] [4]
Vigabatrin	~400 mg/kg*	Reduced spasms transiently.[2][4]	Poorly tolerated with increased mortality in previous studies.[2][4]

^{*}Note: The effective dose for vigabatrin is estimated to be approximately 400 times higher than the effective, well-tolerated doses of **Cpp-115** based on comparative statements in the literature.[2][4]

Table 2: Comparative Efficacy in Addiction Models and Human Neurochemical Assays



Assay / Model	Compound	Dose	Key Finding
Cocaine-Induced Conditioned Place Preference (Rat)	Срр-115	Not specified (effective at 1/300th the dose of vigabatrin).	Blocks expression of cocaine-induced conditioned place preference.[5]
Vigabatrin	300 mg/kg	Attenuates cocaine- induced increases in dopamine, a proxy for reward.[6]	
Inhibition of Cocaine- Induced Dopamine Increase (Rat)	Срр-115	1 mg/kg	Produced similar inhibition of dopamine increase as vigabatrin at a fraction of the dose.[7]
Vigabatrin	300 - 600 mg/kg	Produced similar inhibition of dopamine increase as Cpp-115.	
Brain GABA+ Increase (Human 1H- MRS)	Срр-115	80 mg/day (oral)	Increased brain GABA+ concentrations by 52- 141% from baseline. [1][8]
Vigabatrin	3 g/day (oral)	Increased brain GABA concentrations by ~60% from baseline in previous studies.[1][8]	

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.



Protocol 1: Cocaine-Induced Conditioned Place Preference (CPP) in Rats

This assay measures the rewarding properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.

 Apparatus: A three-chamber apparatus is used, consisting of two larger conditioning chambers separated by a smaller, neutral central chamber. The conditioning chambers are made distinct by multiple sensory cues (e.g., black vs. striped walls, grid vs. smooth flooring).[6]

Procedure Phases:

- Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, rats are placed in the central chamber and given free access to all three chambers for 15-30 minutes. The time spent in each conditioning chamber is recorded to determine any initial bias. The chamber in which the animal spends less time is typically designated as the drug-paired chamber to avoid confounding results with a pre-existing preference.[9]
- Phase 2: Conditioning (4-8 Days): This phase consists of alternating daily sessions. On
 "drug" days, rats receive an intraperitoneal (i.p.) injection of cocaine (e.g., 20 mg/kg) and
 are immediately confined to the designated drug-paired chamber for 15-45 minutes.[5][6]
 [9] On "saline" days, rats receive a saline injection and are confined to the opposite
 chamber for the same duration.
- Phase 3: Post-Conditioning (Expression Test): At least 24 hours after the final conditioning session, rats are placed back into the central chamber (drug-free) and allowed to freely access all chambers for 15-30 minutes. The time spent in each chamber is recorded.[9]
- Data Analysis: A significant increase in the time spent in the drug-paired chamber during the
 expression test, compared to the baseline measurement, indicates a conditioned place
 preference.

Protocol 2: Multiple-Hit Rat Model of Infantile Spasms & Monitoring



This model induces spontaneous, treatment-resistant epileptic spasms in neonatal rats that mimic the human condition.

Model Induction:

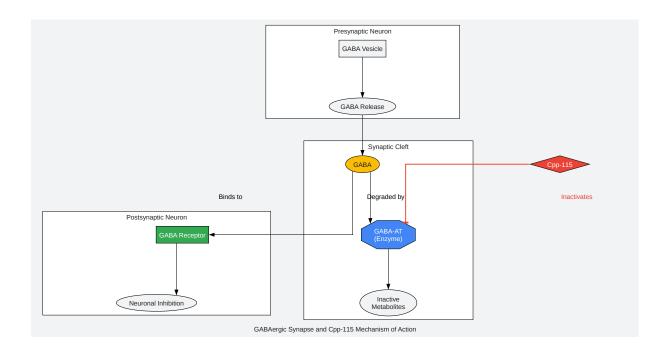
- Postnatal Day 3 (PN3): Male Sprague-Dawley rat pups receive right intracerebral injections of doxorubicin and lipopolysaccharide to induce a cortical lesion and an inflammatory response.[2][8]
- Postnatal Day 5 (PN5): Pups receive an i.p. injection of p-chlorophenylalanine to further modulate the serotonergic system.[2][8] This combination reliably induces spasms starting around PN4-PN5.

Drug Administration:

- Starting on PN4, after spasm onset, pups are randomized to receive daily i.p. injections of Cpp-115 (e.g., 0.1, 1, or 5 mg/kg) or a vehicle control. Treatment typically continues until PN12.[2][3][4]
- Spasm Quantification (Video-EEG Monitoring):
 - Surgical Implantation: Prior to or during the treatment period (e.g., PN6-7), pups are
 anesthetized (e.g., whole-body hypothermia) for the surgical implantation of EEG
 electrodes. Electrodes are placed epidurally over the cortex, and EMG leads may be
 inserted into the trapezius muscle to record motor correlates.[10][11] The assembly is
 secured to the skull with dental acrylic.
 - Recording: Pups are connected to a recording system via a tether, allowing for continuous,
 24-hour video and EEG monitoring.[10]
 - Data Analysis: An investigator blinded to the treatment groups scores the recordings.
 Electroclinical spasms are identified by characteristic high-amplitude, polyspike-and-wave discharges on the EEG, often accompanied by a behavioral arrest or a sudden flexion or extension of the body.[4][10] The frequency and duration of spasms are quantified.

Visualizations: Pathways and Workflows

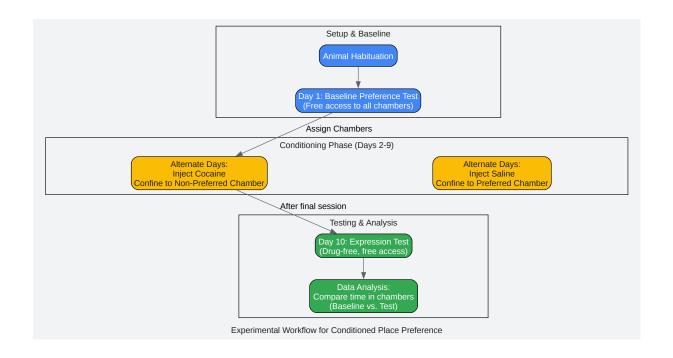




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Caption: **Cpp-115** inactivates the GABA-AT enzyme, increasing GABA levels.

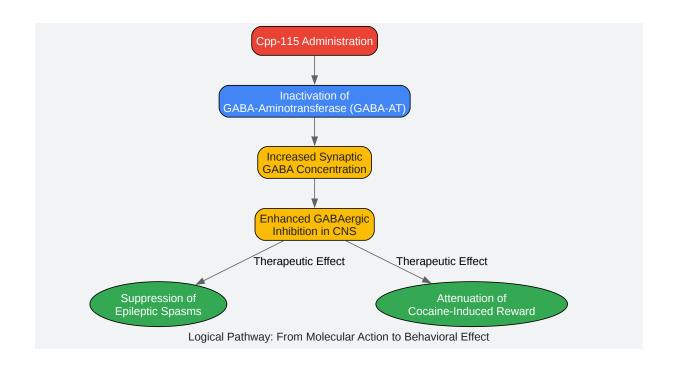




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Caption: Workflow of the Conditioned Place Preference (CPP) behavioral assay.





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Caption: **Cpp-115**'s molecular action leads to therapeutic behavioral outcomes.

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